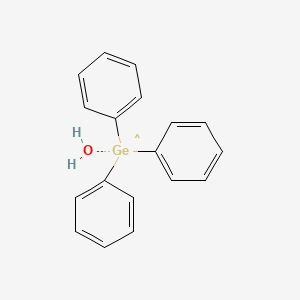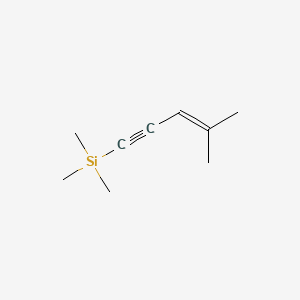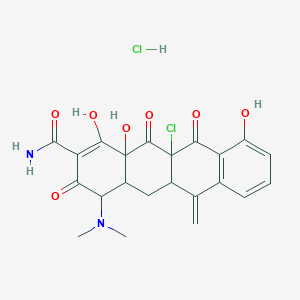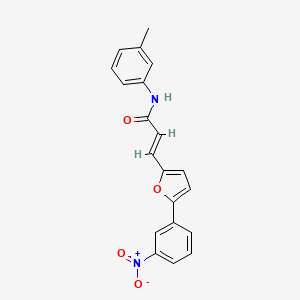
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is an organic compound with the molecular formula C16H14O It is a derivative of anthracene, where the anthracene core is modified by the addition of an ethanone group at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone typically involves the Diels-Alder reaction, where anthracene reacts with an appropriate dienophile to form the ethanoanthracene structure. The ethanone group is then introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the anthracene core.
Aplicaciones Científicas De Investigación
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacetyl
- 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile
Comparison: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with different functional groups (e.g., carboxylic acids, acetyl groups, or nitriles) exhibit varied reactivity and applications in different fields.
Propiedades
Número CAS |
6004-64-4 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanone |
InChI |
InChI=1S/C18H16O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,16-18H,10H2,1H3 |
Clave InChI |
IOLWBDDQDKVRIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)



